2-(2-Chlorophenyl)-1-methylpiperazine
Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and spectral data .Scientific Research Applications
Chemical Synthesis and Structural Analysis
One of the primary scientific research applications of compounds related to 2-(2-Chlorophenyl)-1-methylpiperazine involves chemical synthesis and structural analysis. For instance, derivatives of this chemical structure have been synthesized for various studies, including the synthesis of 1-[4-(3-{[5-(4-Chlorophenyl)furan-2-yl]methylideneamino}-2,5-dioxoimidazolidin-1-yl)butyl]-4-methylpiperazine-1,4-diium dichloride hemihydrate, which was characterized by N-alkylation and analyzed through crystallography, demonstrating intricate hydrogen bonds within the crystal structure (Liang et al., 2011).
Molecular Docking and Biological Activity
The synthesis and characterization of 1,5-Bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione highlighted the compound's potential biological activity. DFT calculations and molecular docking studies suggested specific reactive sites for electrophilic and nucleophilic attacks, offering insights into its interaction with biological targets (Murugesan et al., 2021).
Antimycobacterial Agents
Derivatives of this chemical structure have also been evaluated for their antimycobacterial properties. The synthesis of new derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole and their testing against Mycobacterium tuberculosis revealed some derivatives showing significant activity, suggesting the potential of these compounds in treating tuberculosis (Biava et al., 2008).
Charge-Transfer Complexes
Research has also explored the formation of charge-transfer complexes involving 1-methylpiperazine and various acceptors. These studies provide valuable information on the electronic interactions and stability of such complexes, which have implications in materials science and molecular electronics (Fakhro et al., 2010).
Synthesis of Novel Heterocyclic Compounds
The chemical framework of this compound serves as a precursor in the synthesis of novel heterocyclic compounds. These synthesized compounds have been screened for various biological activities, including enzyme inhibition, showcasing their versatility in drug discovery (Bekircan et al., 2015).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds, such as organophosphates, inhibit the acetylcholinesterase enzyme . This inhibition disrupts the normal functioning of the nervous system, leading to various physiological effects .
Biochemical Pathways
For instance, indole derivatives have been found to possess diverse biological activities, affecting multiple biochemical pathways .
Pharmacokinetics
Ketamine, for example, has low oral bioavailability due to extensive first-pass metabolism by cytochrome P450 (CYP) 3A and CYP2B6 enzymes .
Result of Action
For instance, indole derivatives have been found to possess high inhibitory activities against certain targets .
Action Environment
For example, profenofos, an organophosphate, has been found to bind moderately to soils and sediments, which can influence its environmental fate and action .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-methylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-14-7-6-13-8-11(14)9-4-2-3-5-10(9)12/h2-5,11,13H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCQLULJKCTVMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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